molecular formula C22H20N4O3S B4324224 METHYL 6-AMINO-4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-5-METHYLTHIOPHEN-2-YL}-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE

METHYL 6-AMINO-4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-5-METHYLTHIOPHEN-2-YL}-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE

Cat. No.: B4324224
M. Wt: 420.5 g/mol
InChI Key: CNNJBBYZLNJBSO-UHFFFAOYSA-N
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Description

Methyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is a complex organic compound that features a unique combination of functional groups, including a benzimidazole moiety, a thienyl group, and a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 6-AMINO-4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-5-METHYLTHIOPHEN-2-YL}-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzimidazole moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Introduction of the thienyl group: The thienyl group can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thienyl halides and palladium catalysts.

    Construction of the pyran ring: The pyran ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,3-dicarbonyl compound.

    Final assembly: The final compound is obtained by combining the benzimidazole, thienyl, and pyran intermediates under specific reaction conditions, such as refluxing in an appropriate solvent with a base or acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions of the compound, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or alkylating agents for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Material Science: The compound’s properties may be exploited in the design of novel materials with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of METHYL 6-AMINO-4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-5-METHYLTHIOPHEN-2-YL}-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole moiety can bind to specific active sites, while the thienyl and pyran groups may enhance binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
  • Ethyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate

Uniqueness

Methyl 6-amino-4-[4-(1H-benzimidazol-1-ylmethyl)-5-methyl-2-thienyl]-5-cyano-2-methyl-4H-pyran-3-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the benzimidazole moiety, combined with the thienyl and pyran rings, provides a versatile scaffold for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 6-amino-4-[4-(benzimidazol-1-ylmethyl)-5-methylthiophen-2-yl]-5-cyano-2-methyl-4H-pyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-12-19(22(27)28-3)20(15(9-23)21(24)29-12)18-8-14(13(2)30-18)10-26-11-25-16-6-4-5-7-17(16)26/h4-8,11,20H,10,24H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNNJBBYZLNJBSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(O1)N)C#N)C2=CC(=C(S2)C)CN3C=NC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 6-AMINO-4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-5-METHYLTHIOPHEN-2-YL}-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 6-AMINO-4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-5-METHYLTHIOPHEN-2-YL}-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 6-AMINO-4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-5-METHYLTHIOPHEN-2-YL}-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
METHYL 6-AMINO-4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-5-METHYLTHIOPHEN-2-YL}-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 6-AMINO-4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-5-METHYLTHIOPHEN-2-YL}-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 6-AMINO-4-{4-[(1H-1,3-BENZODIAZOL-1-YL)METHYL]-5-METHYLTHIOPHEN-2-YL}-5-CYANO-2-METHYL-4H-PYRAN-3-CARBOXYLATE

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